molecular formula C9H11BrN2 B1519358 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1150617-50-7

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No. B1519358
M. Wt: 227.1 g/mol
InChI Key: LOZNNBXDTGTNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .


Synthesis Analysis

The synthesis of naphthyridine derivatives has been extensively studied . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the synthesis of the first representatives of unsubstituted naphthyridines was reported by adapting the Skraup quinoline synthesis to 3-aminopyridine . More recent synthetic strategies include the use of electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is characterized by a fused system of two pyridine rings . There are six possible isomeric forms of naphthyridines, depending on the location of the nitrogen atoms .


Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, and modification of side chains . They can also form metal complexes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Homolytic Substitution : Benzo[c][2,7]naphthyridines, closely related to the specified compound, undergo regioselective homolytic substitutions, forming derivatives that could serve as building blocks for synthesizing pyridoacridine alkaloids. This highlights their potential in synthetic organic chemistry for constructing complex heterocyclic structures (Plodek, Raeder, & Bracher, 2012).
  • Convenient Synthesis Techniques : Methods have been developed for the synthesis of related tetrahydroisoquinoline and naphthyridine derivatives, showcasing the adaptability of these compounds in synthetic routes (Zlatoidský & Gabos, 2009).

Pharmacological Potential

  • Cytotoxicity and Potential for Anticancer Applications : Certain derivatives have shown potent cytotoxicity, indicating their potential for development into anticancer agents. Modifications to improve water solubility and formulate prodrugs for clinical studies are areas of active research (林昭蓉, 2006).
  • Novel Compounds for Melanoma Treatment : A novel naphthyridine derivative has been identified to induce both necroptosis and apoptosis in human melanoma cells, suggesting its potential as a therapeutic agent for melanoma treatment (Kong et al., 2018).

Materials Science Applications

  • Water Oxidation Catalysts : Ru complexes containing naphthyridine ligands have been evaluated for their effectiveness in catalyzing water oxidation, an essential reaction for sustainable energy technologies (Zong & Thummel, 2005).

Efflux Pump Inhibitors

  • Antibacterial Activity Against Multiresistant Staphylococcus aureus : Studies on 1,8-naphthyridine sulfonamides have explored their potential to inhibit efflux pumps in multiresistant Staphylococcus aureus strains, addressing the critical issue of antibiotic resistance (Oliveira-Tintino et al., 2020).

Future Directions

Naphthyridines, including 6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine, present a significant importance in the field of medicinal chemistry . Their wide range of biological activity makes them a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their potential applications, optimizing their synthesis, and understanding their mechanisms of action.

properties

IUPAC Name

6-bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h5H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNNBXDTGTNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 3
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 4
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 5
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.